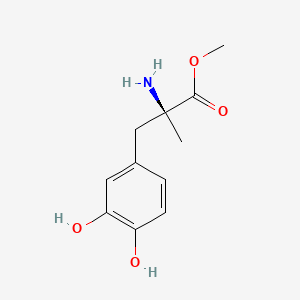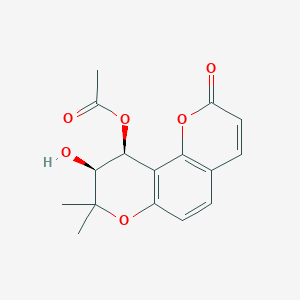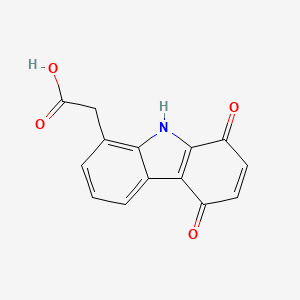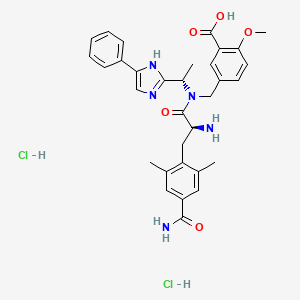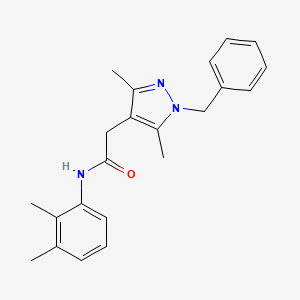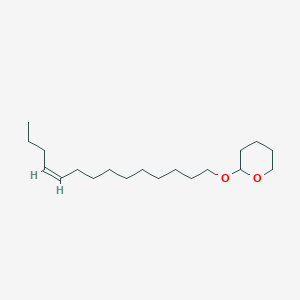
P,P-Bisaziridinyl Thiophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Bisphosphonates are inhibitors of osteoclastic bone resorption and are used in the treatment of skeletal disorders. Farnesyl pyrophosphate synthase has been identified as the molecular target of nitrogen-containing bisphosphonates (van Beek et al., 1999).
Synthesis Analysis
- Organic-inorganic hybrids based on polyoxometalates, such as bis(tert-butylsilyl)decatungstophosphate, have been synthesized under phase-transfer conditions, providing insights into the synthesis process of similar compounds (Mazeaud et al., 2000).
Molecular Structure Analysis
- The structure of compounds like bis(tert-butylsilyl)decatungstophosphate has been characterized through methods like X-ray crystallography, revealing detailed molecular structures (Mazeaud et al., 2000).
Chemical Reactions and Properties
- Studies on bisphosphonates like bis(monoacylglycero)phosphate have shown their role in controlling cholesterol distribution and involvement in late endosomal/lysosomal degradative pathways (Frederick et al., 2009).
Physical Properties Analysis
- The physical properties of bisphosphonates, such as their stability, lamellar vesicle structure formation, and the orientation of phosphate groups, have been investigated in detail (Frederick et al., 2009).
Chemical Properties Analysis
- Bisphosphonates like bis(monoacylglycero)phosphate are structural isomers of phosphatidylglycerol and play a crucial role in cholesterol homeostasis. They are naturally enriched in docosahexaenoic acid and exhibit specific biophysical and functional properties (Hullin-Matsuda et al., 2009).
Applications De Recherche Scientifique
Development of Bisphosphonates for Breast Cancer : Bisphosphonates, analogs of inorganic pyrophosphate with a P–C–P group, have significant roles in inhibiting bone resorption in diseases like osteoporosis and tumor bone disease. Their development has implications in the treatment of breast cancer, as they inhibit bone resorption and calcification, and induce apoptosis of osteoclasts (Fleisch, 2001).
Mechanisms of Action of Bisphosphonates : Bisphosphonates exhibit mechanisms involving the inhibition of cell function, potentially leading to apoptosis and death of osteoclasts. This is crucial for understanding their application in medicine and their biological effects (Rodan & Fleisch, 1996).
Tribology Property in Synthetic Compounds : A study on S, P, N-containing triazine derivative synthesis, including compounds similar to P,P-bisaziridinyl thiophosphate, showed improved Extreme-Pressure and Antiwear properties in vegetable oil, indicating potential applications in industrial lubrication (Hong, 2004).
Study of Thioaziridine Chemosterilants : Research on thioaziridines, related to P,P-bisaziridinyl thiophosphate, focused on their uptake, persistence, and sterility in insects, indicating potential uses in pest control or population management strategies (Seawright et al., 1973).
Optoelectronic Applications of Metal Thiophosphates : Recent studies have identified potential applications of metal thiophosphates in energy harvesting and conversion due to their structural and chemical diversity. They are being explored as materials for p-type transparent conductors, photovoltaic absorbers, and photocatalysts for water splitting (Han & Ebert, 2021).
Lipophilicity Trends in Drug Design : The study of phosphorus compounds, including thiophosphates, reveals trends in lipophilicity which are important for medicinal chemistry and drug design (Columbus et al., 2022).
Fungicidal Activity of Amidothiophosphoric Esters : Amidothiophosphoric esters synthesized through novel methods have been investigated for fungicidal properties, suggesting their application in agriculture and pest management (Gupta et al., 2003).
Recovery of Precious Metals : Thiophosphate-based extractants have been used for extracting Pd(II) from automotive catalysts, indicating their potential in recycling and metal recovery processes (Yamada et al., 2020).
Radionuclide Carriers for Imaging and Therapy : Bisphosphonates, analogs of pyrophosphates, have been used as carriers for radiometals and radiohalogenated compounds in medical imaging and therapy (Palma et al., 2011).
Propriétés
Numéro CAS |
14056-57-6 |
|---|---|
Nom du produit |
P,P-Bisaziridinyl Thiophosphate |
Formule moléculaire |
C₄H₉N₂OPS |
Poids moléculaire |
164.17 |
Synonymes |
1,1’-(Hydroxyphosphinothioylidene)bis-aziridine; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3AR,6aS)-6-hydroxy-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B1144567.png)
